molecular formula C9H14N2O2 B2593622 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1494600-97-3

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2593622
CAS No.: 1494600-97-3
M. Wt: 182.223
InChI Key: SDFGXTRPLJHPDL-UHFFFAOYSA-N
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Description

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with a propanoic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanoic acid derivative. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-ethyl-5-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGXTRPLJHPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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